

Technical Guide: 20:0-20:1-20:0 TG-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 20:0-20:1-20:0 TG-d5

Cat. No.: B11936139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the deuterated triglyceride internal standard, **20:0-20:1-20:0 TG-d5**. This internal standard is a critical tool in lipidomics research, enabling accurate quantification of triglycerides in complex biological samples through mass spectrometry-based methods.

Compound Information

20:0-20:1-20:0 TG-d5, also known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain, with five deuterium atoms incorporated into the glycerol backbone. This isotopic labeling allows for its differentiation from endogenous triglycerides in mass spectrometry analysis.

Physical and Chemical Properties

Property	Value
Chemical Name	1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol
Synonyms	TG d5-(20:0/20:1(11Z)/20:0)
Molecular Formula	C ₆₃ H ₁₁₅ D ₅ O ₆
Formula Weight	978.654
Exact Mass	977.94
CAS Number	958764-14-2
Appearance	Solid
Storage	-20°C

Certificate of Analysis Summary

Certificates of Analysis from leading suppliers confirm the identity and purity of **20:0-20:1-20:0 TG-d5**. The following table summarizes typical analytical specifications.

Parameter	Specification	Analytical Method
Purity	>99%	Thin Layer Chromatography (TLC)
Identity	Consistent with structure	¹ H-NMR Spectroscopy, Mass Spectrometry
Isotopic Enrichment	Not specified (typically >98% for deuterated standards)	Mass Spectrometry

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis and application of **20:0-20:1-20:0 TG-d5**.

Lipid Extraction from Biological Samples

A common method for extracting lipids from plasma or tissue homogenates is a modified Bligh-Dyer or Folch extraction.

- Sample Preparation: To a 100 μ L aliquot of the biological sample (e.g., plasma), add a known amount of **20:0-20:1-20:0 TG-d5** in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).
- Solvent Addition: Add 2 mL of chloroform:methanol (2:1, v/v) to the sample, vortex thoroughly, and incubate for 30 minutes at room temperature.
- Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 \times g for 10 minutes to induce phase separation.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).

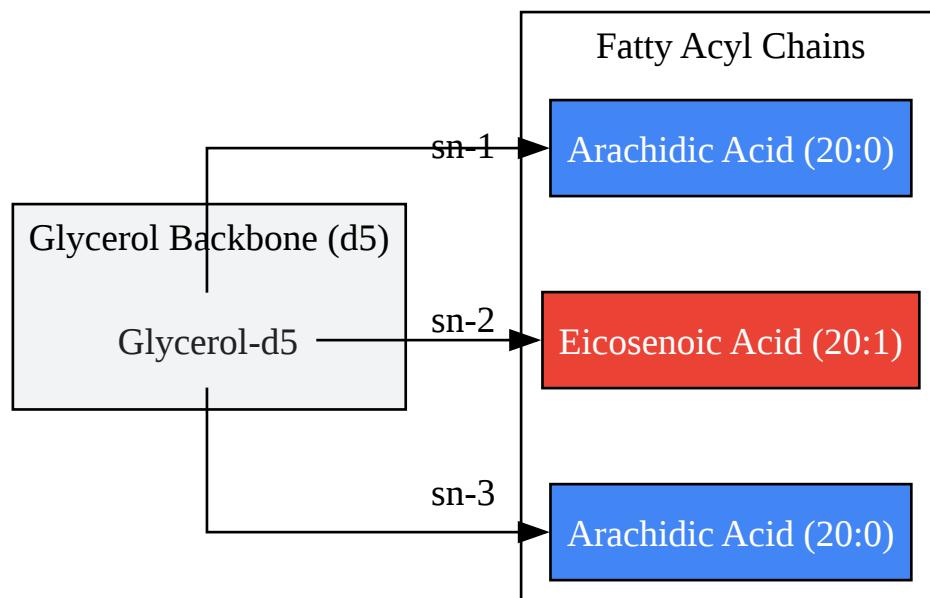
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the primary technique for the quantification of triglycerides using **20:0-20:1-20:0 TG-d5** as an internal standard.

- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size) is typically used.
 - Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

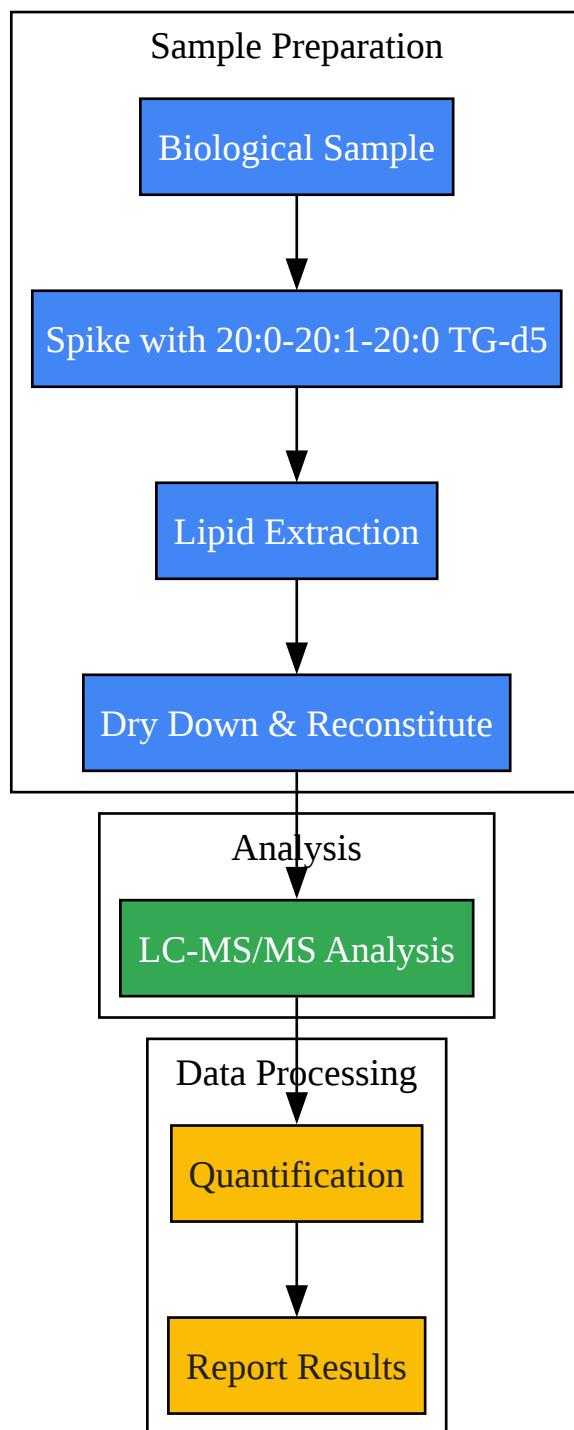
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for **20:0-20:1-20:0 TG-d5** is its ammonium adduct $[M+NH_4]^+$. The product ions are generated from the neutral loss of one of the fatty acid chains.
 - MRM Transitions:
 - **20:0-20:1-20:0 TG-d5** (Internal Standard): The specific m/z transitions would be determined by direct infusion and optimization.
 - Endogenous Triglycerides: A list of MRM transitions for the targeted endogenous triglycerides would be created.
 - Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the **20:0-20:1-20:0 TG-d5** internal standard to correct for variations in sample preparation and instrument response.

Structural Confirmation by NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of triglycerides.

- Sample Preparation: Dissolve a small amount of the **20:0-20:1-20:0 TG-d5** standard in deuterated chloroform ($CDCl_3$).
- 1H -NMR Analysis: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the fatty acid acyl chain protons. The absence of signals at specific positions on the glycerol backbone would confirm the location of the deuterium atoms.
- ^{13}C -NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the different fatty acid chains and the glycerol

backbone.


Visualizations

The following diagrams illustrate the structure of **20:0-20:1-20:0 TG-d5** and a typical analytical workflow.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **20:0-20:1-20:0 TG-d5**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for triglyceride quantification.

- To cite this document: BenchChem. [Technical Guide: 20:0-20:1-20:0 TG-d5 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11936139#20-0-20-1-20-0-tg-d5-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com